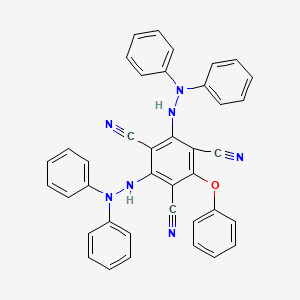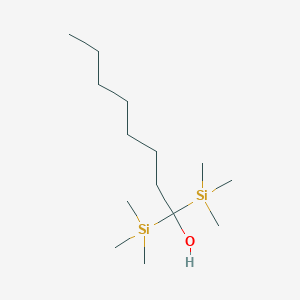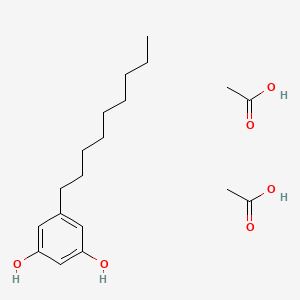
Acetic acid;5-nonylbenzene-1,3-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;5-nonylbenzene-1,3-diol is a compound that features both acetic acid and diol functional groups. This compound is characterized by the presence of a benzene ring substituted with a nonyl group and two hydroxyl groups at the 1 and 3 positions. The combination of these functional groups imparts unique chemical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;5-nonylbenzene-1,3-diol typically involves the reaction of nonylbenzene with acetic acid under specific conditions. One common method is the Friedel-Crafts acylation, where nonylbenzene reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the acetic acid group onto the benzene ring.
Another approach involves the hydroxylation of nonylbenzene to introduce the hydroxyl groups at the 1 and 3 positions. This can be achieved using reagents such as osmium tetroxide or potassium permanganate, which facilitate the addition of hydroxyl groups to the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The hydroxylation step can be optimized using catalytic processes to enhance yield and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid;5-nonylbenzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds such as ketones or aldehydes.
Reduction: The acetic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Acid chlorides or alkyl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Ethers or esters.
Applications De Recherche Scientifique
Acetic acid;5-nonylbenzene-1,3-diol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals, polymers, and as a precursor in the synthesis of fragrances and flavors.
Mécanisme D'action
The mechanism of action of acetic acid;5-nonylbenzene-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The acetic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions with enzymes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenol: Similar in having a hydroxyl group attached to a benzene ring, but lacks the nonyl group and acetic acid functionality.
Benzyl alcohol: Contains a hydroxyl group attached to a benzene ring, but differs in the position and number of hydroxyl groups.
Nonylphenol: Similar in having a nonyl group attached to a benzene ring, but lacks the hydroxyl groups at the 1 and 3 positions.
Uniqueness
Acetic acid;5-nonylbenzene-1,3-diol is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both acetic acid and diol groups allows for diverse chemical transformations and applications in various fields.
Propriétés
Numéro CAS |
61621-54-3 |
|---|---|
Formule moléculaire |
C19H32O6 |
Poids moléculaire |
356.5 g/mol |
Nom IUPAC |
acetic acid;5-nonylbenzene-1,3-diol |
InChI |
InChI=1S/C15H24O2.2C2H4O2/c1-2-3-4-5-6-7-8-9-13-10-14(16)12-15(17)11-13;2*1-2(3)4/h10-12,16-17H,2-9H2,1H3;2*1H3,(H,3,4) |
Clé InChI |
AALALAMVKLFBSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC1=CC(=CC(=C1)O)O.CC(=O)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[butoxy(dibutylamino)phosphanyl]propanoate](/img/structure/B14588710.png)

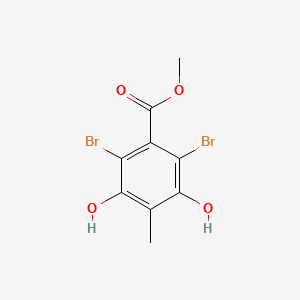
![2-Benzyl-2-[4-(methanesulfinyl)phenyl]-1,3-dioxolane](/img/structure/B14588732.png)
![Dichloro[2-(2-methylpropoxy)-2-phenylethyl]thallane](/img/structure/B14588733.png)
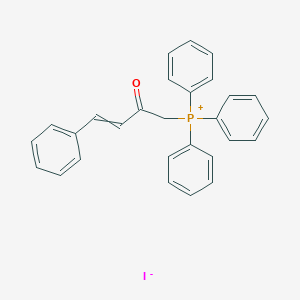
![3-[3-(Dimethylamino)propyl]phenol;hydrochloride](/img/structure/B14588738.png)
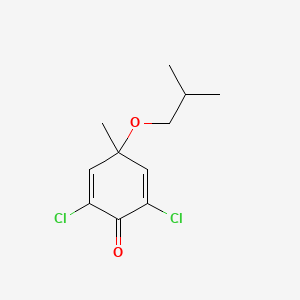
![2,2'-[6,9-Dioxa-3,12-diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-3,12-diyl]bis(N,N-dimethylacetamide)](/img/structure/B14588750.png)
![3-[(3-Amino-3-oxopropyl)sulfanyl]propane-1-sulfonic acid](/img/structure/B14588758.png)
![Acetamide, N-[4-[4-(acetylamino)-3-bromophenoxy]phenyl]-](/img/structure/B14588766.png)
![Phenol, 4-[5-[(2-chloroethyl)methylamino]-1H-1,2,4-triazol-3-yl]-](/img/structure/B14588784.png)
